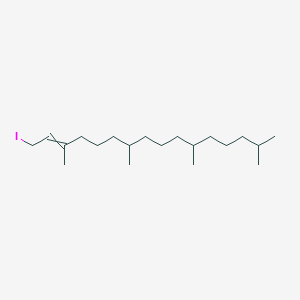
1-Iodo-3,7,11,15-tetramethylhexadec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Yodo-3,7,11,15-tetrametilhexadec-2-eno es un compuesto químico conocido por su estructura y propiedades únicas. Es un derivado yodado de un hidrocarburo de cadena larga con múltiples grupos metilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Yodo-3,7,11,15-tetrametilhexadec-2-eno normalmente implica la yodación de 3,7,11,15-tetrametilhexadec-2-eno. La reacción se lleva a cabo bajo condiciones controladas para asegurar la introducción selectiva del átomo de yodo en la posición deseada. Los reactivos comunes utilizados en este proceso incluyen yodo (I2) y un agente oxidante adecuado, como el peróxido de hidrógeno (H2O2) o el hipoclorito de sodio (NaOCl). La reacción generalmente se lleva a cabo en un solvente orgánico como el diclorometano (CH2Cl2) a un rango de temperatura de 0-25 °C.
Métodos de Producción Industrial
La producción industrial de 1-Yodo-3,7,11,15-tetrametilhexadec-2-eno sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso de yodación.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Yodo-3,7,11,15-tetrametilhexadec-2-eno experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de yodo puede ser reemplazado por otros nucleófilos, como el hidróxido (OH-), el cianuro (CN-) o las aminas (NH2-).
Reacciones de Oxidación: El compuesto puede oxidarse para formar alcoholes o cetonas correspondientes.
Reacciones de Reducción: El átomo de yodo puede reducirse para formar el hidrocarburo padre.
Reactivos y Condiciones Comunes
Sustitución: Se utilizan reactivos como el hidróxido de sodio (NaOH), el cianuro de potasio (KCN) o las aminas primarias en condiciones de leves a moderadas.
Oxidación: Se utilizan agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) en condiciones anhidras.
Productos Principales Formados
Sustitución: Formación de alcoholes, nitrilos o aminas.
Oxidación: Formación de alcoholes o cetonas.
Reducción: Formación del hidrocarburo padre, 3,7,11,15-tetrametilhexadec-2-eno.
Aplicaciones Científicas De Investigación
1-Yodo-3,7,11,15-tetrametilhexadec-2-eno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como compuesto radiomarcado para estudios de imagen.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 1-Yodo-3,7,11,15-tetrametilhexadec-2-eno involucra su interacción con objetivos moleculares a través de su átomo de yodo. El átomo de yodo puede participar en reacciones de sustitución electrófila, haciendo que el compuesto sea reactivo frente a los nucleófilos. La presencia de múltiples grupos metilo mejora su lipofilia, lo que le permite interactuar con las membranas lipídicas y otros entornos hidrofóbicos.
Comparación Con Compuestos Similares
Compuestos Similares
3,7,11,15-Tetrametilhexadec-2-en-1-il acetato: Un compuesto similar con un grupo acetato en lugar de un átomo de yodo.
2-Hexadeceno, 3,7,11,15-tetrametil-: Un análogo no yodado con características estructurales similares.
Singularidad
1-Yodo-3,7,11,15-tetrametilhexadec-2-eno es único debido a la presencia del átomo de yodo, que imparte reactividad y propiedades distintas en comparación con sus análogos no yodados. El átomo de yodo mejora su potencial para su uso en el radiomarcado y como intermedio reactivo en la síntesis orgánica.
Propiedades
Número CAS |
918648-14-3 |
|---|---|
Fórmula molecular |
C20H39I |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
1-iodo-3,7,11,15-tetramethylhexadec-2-ene |
InChI |
InChI=1S/C20H39I/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19H,6-14,16H2,1-5H3 |
Clave InChI |
ZCYQJDVYCGTEEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=CCI)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


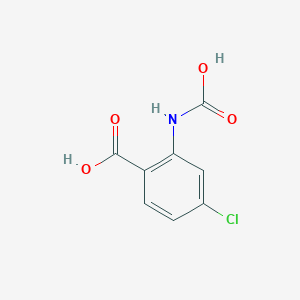
silane](/img/structure/B12629838.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy-](/img/structure/B12629844.png)

![trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate](/img/structure/B12629848.png)

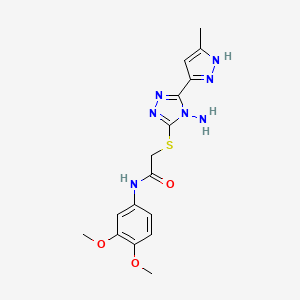
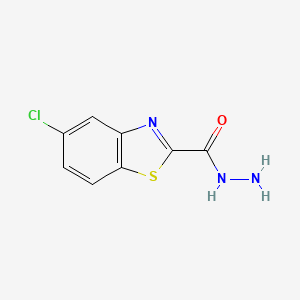

![6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12629871.png)
![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)
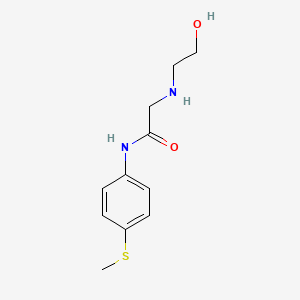
![4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12629896.png)
![4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12629898.png)
